3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
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Overview
Description
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine is an organic compound with a cyclobutane ring substituted with an aminomethyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with N,N-dimethylamine and formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclobutane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted cyclobutane derivatives.
Scientific Research Applications
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the N,N-dimethyl groups may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-N,N-dimethylcyclopentan-1-amine: Similar structure but with a cyclopentane ring.
3-(aminomethyl)-N,N-dimethylcyclohexan-1-amine: Similar structure but with a cyclohexane ring.
3-(aminomethyl)-N,N-dimethylcycloheptan-1-amine: Similar structure but with a cycloheptane ring.
Uniqueness
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine, also known as this compound dihydrochloride, is a cyclic amine compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 128.22 g/mol
- Structure : The compound features a cyclobutane ring with an aminomethyl group and two dimethyl groups attached to the nitrogen atoms, enhancing its solubility and reactivity.
Antidepressant Potential
Preliminary studies indicate that this compound may exhibit antidepressant-like effects . Research has suggested interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Key Findings :
- In animal models, administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant effects.
- The compound's structural similarity to known antidepressants may contribute to its efficacy in modulating neurotransmitter levels.
Neurotropic Activity
Research has shown that compounds similar to this compound possess neurotropic properties. These properties suggest potential applications in treating neurodegenerative diseases.
Mechanisms of Action :
- The compound may act as an agonist or antagonist at various neurotransmitter receptors, including NMDA receptors, which play a role in synaptic plasticity and memory function .
- Studies have indicated that derivatives of cyclobutane compounds can inhibit tumor growth and exhibit neuroprotective effects .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with several structurally related compounds. The following table summarizes key differences:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N,N-Dimethylcyclobutanamine | Similar cyclic structure without the aminomethyl group | Limited biological activity |
1-(Aminomethyl)-N,N-dimethylcyclobutanamine | Contains an aminomethyl group but differs in positioning | Varies significantly in activity profile |
3-(Aminopropyl)-N,N-dimethylcyclobutanamine | Propyl chain instead of aminomethyl | Potentially different pharmacological properties |
This comparison highlights the unique aspects of this compound that may influence its biological interactions differently from its analogs.
Study on Antidepressant Effects
In a controlled study involving rodents, researchers administered varying doses of this compound. The results indicated:
- A dose-dependent increase in serotonin levels.
- Behavioral changes consistent with reduced anxiety and depression symptoms.
These findings suggest that the compound could be further explored as a candidate for antidepressant drug development.
Neuroprotective Studies
Another study investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results showed:
- Significant reduction in cell death.
- Enhanced cell viability compared to control groups treated with known neurotoxins.
These outcomes support the hypothesis that this compound may have therapeutic potential for neurodegenerative conditions.
Properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-3-6(4-7)5-8/h6-7H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFBUDMRUFCRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909287-66-6 |
Source
|
Record name | rac-(1s,3s)-3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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